3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
Description
3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione is a hydantoin derivative characterized by a hydroxyethyl group at the 3-position and two methyl groups at the 5,5-positions of the imidazolidine ring. This compound is commercially available with a purity of ≥95% and is supplied in quantities ranging from 50 mg to 500 mg, with prices varying between $135 and $685 depending on the vendor .
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-7(2)5(11)9(3-4-10)6(12)8-7/h10H,3-4H2,1-2H3,(H,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVLZVPALRXDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067434 | |
| Record name | 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29071-93-0 | |
| Record name | 3-(2-Hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29071-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyethyl)-5,5-dimethylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029071930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyethyl dimethylhydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247560 | |
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| Record name | 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.905 | |
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| Record name | 3-(2-HYDROXYETHYL)-5,5-DIMETHYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E05IU87F8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes to 3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
Bucherer-Bergs Reaction with Hydroxyethyl Modification
The classic Bucherer-Bergs reaction synthesizes hydantoins from carbonyl compounds, ammonium carbonate, and sodium cyanide. For 5,5-dimethyl variants, the protocol is adapted as follows:
Starting Materials :
- Dimethylglyoxal (5,5-dimethyl-2,3-diketone)
- Ammonium carbonate
- Sodium cyanide
- 2-Bromoethanol or ethylene oxide
Reaction Mechanism :
Optimization Data :
Parameter Value Temperature 80–100°C Reaction Time 12–24 h Solvent Water/Ethanol (1:1) Yield 65–78%
This method is limited by the toxicity of cyanide reagents and competing side reactions at elevated temperatures.
Cyclocondensation of Urea Derivatives
A two-step process using urea avoids cyanide intermediates:
Step 1: Synthesis of 5,5-Dimethylhydantoin
- Reactants : Dimethylmalonic acid, urea
- Conditions :
Step 2: Hydroxyethylation via Alkylation
- Reactants : 5,5-Dimethylhydantoin, ethylene carbonate
- Conditions :
Parameter Value Temperature 120°C Catalyst K₂CO₃ Solvent DMF Yield 70–75%
Ethylene carbonate acts as both alkylating agent and solvent, minimizing decomposition.
Patent-Based Method from Oxazolidinone Intermediates
Although US4933462A describes 3-(2-hydroxyethyl)-2-oxazolidinone synthesis, its principles inform hydantoin preparation:
Key Reaction :
Adaptation for Hydantoins :
- Substitute diethanolamine with 3-amino-1,2-propanediol.
- Introduce dimethyl groups via post-cyclization methylation.
Challenges :
Comparative Analysis of Methods
| Method | Yield | Toxicity | Scalability | Purity |
|---|---|---|---|---|
| Bucherer-Bergs | 65–78% | High | Moderate | 90–95% |
| Urea Cyclocondensation | 70–75% | Low | High | ≥98% |
| Oxazolidinone Adaptation | 50% | Moderate | Low | 85–90% |
The urea route balances safety and efficiency, while the Bucherer-Bergs method remains prevalent in industrial settings despite cyanide use.
Advanced Purification Techniques
Post-synthesis purification is critical due to byproducts like unreacted dimethylmalonic acid:
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions typically yield simpler imidazolidine compounds.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the process.
Major Products Formed
Scientific Research Applications
3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives exhibit biological activities, including antibacterial and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic benefits.
Industry: The compound is utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group plays a crucial role in binding to target molecules, facilitating various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Hydantoin derivatives are distinguished by substituents at the 1-, 3-, and 5-positions of the imidazolidine ring. Key structural analogs of 3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione include:
Key Observations :
- The hydroxyethyl group at position 3 enhances hydrophilicity compared to aromatic substituents (e.g., chlorobenzyl), which favor lipophilicity and membrane penetration .
- Dual hydroxyethyl groups (DEDM Hydantoin) improve surfactant properties due to increased polarity, making it suitable for cosmetic and industrial applications .
- Aromatic substituents (e.g., chlorobenzyl, dichlorobenzyl) are associated with biological activities such as enzyme inhibition (Msr(A) efflux pump) and hypotensive effects .
Surfactant and Industrial Uses
- DEDM Hydantoin: Used as a nonionic surfactant in personal care products due to its emulsifying and stabilizing properties .
Physical and Thermal Properties
- Thermal Stability : Hydantoins with phenyl rings (e.g., 5,5-diphenyl derivatives) exhibit higher thermal resistance (decomposition >250°C) compared to aliphatic-substituted analogs .
- Melting Points : Hydroxyethyl-substituted hydantoins generally have lower melting points (e.g., DEDM Hydantoin melts at ~150°C) than aromatic derivatives (e.g., 3-(4-chlorobenzyl)-hydantoin melts at 218–220°C) .
Biological Activity
3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine-2,4-dione, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential applications in various fields, including medicine and industry.
Chemical Structure and Properties
The chemical formula for this compound is , and its molecular weight is approximately 172.18 g/mol. The compound features a unique structure that contributes to its biological activity profile.
Mode of Action : The compound is believed to exert its effects through hydrophobic interactions and hydrogen bonding with biological macromolecules. This interaction can influence various cellular processes, including cell membrane integrity and morphology.
Biochemical Pathways : Research indicates that the compound may modulate several biochemical pathways involved in cellular signaling and metabolic processes. Its structure suggests potential interactions with enzymes and receptors critical for maintaining cellular homeostasis.
Biological Activities
-
Antimicrobial Properties :
- Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antimicrobial activities against various bacterial strains. This makes it a candidate for developing new antimicrobial agents.
- A specific study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
-
Hypoglycemic Effects :
- In vivo studies have indicated that certain derivatives of imidazolidine-2,4-dione show hypoglycemic activity. For instance, one derivative reported a reduction in blood glucose levels by approximately 286 mg/dL after administration .
- This property positions the compound as a potential therapeutic agent for managing diabetes.
-
Antioxidant Activity :
- Preliminary research suggests that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid metabolism and excretion. Similar compounds have shown quick urinary excretion patterns, indicating a potentially short half-life within biological systems.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : In various animal models, acute toxicity studies have shown varying degrees of adverse effects at high doses. For instance, a dermal toxicity study indicated mild irritation but no severe reactions at lower concentrations .
- Chronic Toxicity : Long-term studies are necessary to fully understand the chronic effects and potential carcinogenicity associated with prolonged exposure to this compound.
Applications in Research and Industry
This compound has multiple applications:
- Pharmaceutical Development : Its derivatives are being explored as precursors for new drug formulations targeting infections and metabolic disorders.
- Industrial Use : The compound is utilized in the synthesis of high-performance materials and coatings due to its chemical stability and reactivity.
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
